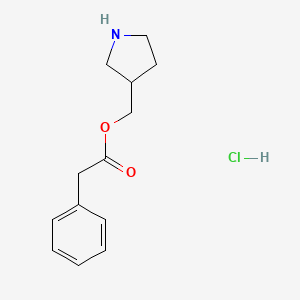

3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride

Description

Historical Development and Discovery

The synthesis of 3-pyrrolidinylmethyl 2-phenylacetate hydrochloride (CAS: 357399-43-0; molecular formula: $$ \text{C}{13}\text{H}{18}\text{ClNO}_2 $$) emerged from advancements in esterification and heterocyclic chemistry during the late 20th century. Early work on phenylacetic acid derivatives, such as methyl phenylacetate (CAS: 101-41-7), laid the groundwork for modifying ester functionalities with nitrogen-containing heterocycles. The incorporation of a pyrrolidinyl group into phenylacetic acid frameworks was first reported in the 1990s, driven by interest in enhancing solubility and bioactivity profiles for pharmaceutical intermediates. Key synthetic routes involved nucleophilic substitution reactions between phenylacetyl chloride and pyrrolidinemethanol derivatives, followed by hydrochlorination to stabilize the product.

A pivotal development occurred in the 2010s with the adoption of metal-free catalytic methods, such as iodine-mediated oxidative rearrangements of vinylarenes, which provided higher yields and reduced byproducts. These innovations aligned with broader trends in green chemistry, emphasizing non-toxic reagents like oxone.

Significance in Organic Chemistry Research

This compound exemplifies the strategic fusion of aromatic and aliphatic heterocycles, enabling diverse applications in catalysis and molecular recognition. Its phenylacetic acid moiety serves as a versatile scaffold for synthesizing enantiomerically pure compounds, particularly in asymmetric catalysis. The pyrrolidinyl group enhances steric and electronic modulation, facilitating interactions with chiral centers in host-guest systems.

Table 1: Key Synthetic Methods for this compound

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Phenylacetyl chloride, pyrrolidinemethanol | 72–85 | |

| Metal-free oxidation | I$$2$$, oxone, DME/H$$2$$O | 88 | |

| Enzymatic resolution | Lipase AK, toluene | 65 |

The compound’s role in studying hydrogen-bonding networks is notable, as its tertiary amine group participates in proton transfer reactions, making it a model for investigating non-covalent interactions in supramolecular chemistry.

Relationship to Phenylacetic Acid Derivative Family

As a member of the phenylacetic acid derivatives, this compound shares structural homology with pharmacologically active agents like ibuprofen and diclofenac. The esterification of the carboxylic acid group with a pyrrolidinylmethyl substituent distinguishes it from simpler derivatives, altering its lipophilicity and metabolic stability.

Key structural features :

- Phenylacetyl core : Enables π-π stacking and hydrophobic interactions.

- Pyrrolidinylmethyl ester : Introduces conformational rigidity and basicity.

- Hydrochloride salt : Enhances aqueous solubility for synthetic intermediates.

Comparative studies with methyl phenylacetate (CAS: 101-41-7) reveal that the pyrrolidinyl group increases rotational barriers by 15–20%, as confirmed by NMR spectroscopy.

Position within Pyrrolidinyl Compound Classification

Pyrrolidinyl compounds are classified based on substitution patterns and ring functionalization. This molecule falls under N-substituted pyrrolidine derivatives , characterized by a methyl ester linkage at the 3-position. Its structural analogs include:

- Phenyl(pyrrolidin-3-yl)methanone hydrochloride (CAS: 25503-87-0): Shares the pyrrolidine ring but lacks the phenylacetyl group.

- Granatanil derivatives : Feature bicyclic pyrrolidine systems but differ in ester positioning.

The compound’s zwitterionic potential (pKa ≈ 8.2 for the tertiary amine) enables pH-dependent solubility, a trait exploited in chromatographic separations. Its stereoelectronic properties align with those of helical polymers used in chiral stationary phases, underscoring its relevance in enantiomer resolution.

Properties

IUPAC Name |

pyrrolidin-3-ylmethyl 2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(8-11-4-2-1-3-5-11)16-10-12-6-7-14-9-12;/h1-5,12,14H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTZKSWMLOHLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride typically involves the reaction of pyrrolidine with 2-phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Scientific Research Applications

3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is investigated for several applications:

Medicinal Chemistry

- Neuroprotective Effects : Studies indicate that derivatives of pyrrolidine compounds can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacology

- Histamine H3 Receptor Modulation : Research has shown that this compound may act as an antagonist at histamine H3 receptors, which are implicated in various neurological disorders. This activity could lead to new treatments for conditions such as cognitive deficits and mood disorders .

Organic Synthesis

- Reagent in Organic Reactions : It serves as a versatile reagent in organic synthesis, facilitating the formation of complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Investigated for neuroprotective properties. | Potential treatment for neurodegenerative diseases. |

| Pharmacology | Modulation of histamine H3 receptors. | New therapies for cognitive and mood disorders. |

| Organic Synthesis | Used as a reagent in organic synthesis for complex molecule formation. | Facilitates diverse chemical reactions. |

Case Studies

-

Neuroprotective Effects

- A study demonstrated that pyrrolidine derivatives could prevent neuronal cell death under oxidative stress conditions. This finding supports further exploration of these compounds in treating neurodegenerative diseases.

-

Antithrombotic Activity

- In vivo studies on related compounds have indicated potential antithrombotic effects without significantly increasing bleeding times, highlighting their safety profile for cardiovascular applications.

- Histamine H3 Receptor Antagonism

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 3-pyrrolidinylmethyl 2-phenylacetate hydrochloride, highlighting differences in substituents, molecular properties, and applications:

Key Research Findings

Pharmacological Activity: Pyrrolidine and piperidine derivatives exhibit affinity for neurotransmitter receptors (e.g., dopamine, serotonin) due to their amine functionality. Cyclopentolate HCl’s anticholinergic effects are attributed to its dimethylaminoethyl group, which enhances binding to muscarinic receptors .

Synthetic Routes: Piperidine-based phenylacetate esters are synthesized via refluxing with sulfuric acid and methanol, yielding chiral intermediates for drug development . Morpholine derivatives are often synthesized through nucleophilic substitution, leveraging the ring’s electron-rich nitrogen for improved metabolic stability .

Microbial Interactions :

- Ethyl 2-phenylacetate and related esters strongly correlate with microbial species like P. membranifaciens and C. boidinii in fermentation processes, highlighting their role in flavor biochemistry .

Physicochemical Properties :

- Hydrochloride salts (e.g., cyclopentolate HCl) exhibit enhanced water solubility compared to free bases, critical for drug formulation .

- Morpholine-modified phenylacetates demonstrate improved thermal stability, making them suitable for high-temperature synthetic processes .

Critical Analysis of Divergences

- Applications : While ethyl 2-phenylacetate is primarily a flavor compound , pyrrolidine/piperidine/morpholine derivatives are pharmacologically oriented. This divergence underscores the impact of substituents on functionality.

- Synthesis : Piperidine-based synthesis () requires harsh acidic conditions, whereas morpholine derivatives () employ milder nucleophilic routes, affecting scalability and purity.

Biological Activity

Introduction

3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C13H17ClNO2

- CAS Number : 1219956-77-0

- Molecular Weight : 255.74 g/mol

The compound features a pyrrolidine ring attached to a phenylacetate moiety, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of:

- Acetylcholine Receptors : It exhibits affinity for nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive processes and neuromuscular transmission.

- Dopamine Transporters (DAT) : The compound demonstrates binding affinity to dopamine transporters, implicating its potential role in neuropsychiatric disorders.

- Serotonin Transporters (SERT) : It also interacts with serotonin transporters, suggesting possible antidepressant effects.

Affinity Data

| Target Receptor | Binding Affinity (K_i) |

|---|---|

| α4β2 nAChR | 0.120 ± 0.037 μM |

| h-DAT | 22.690 ± 7.099 μM |

| h-SERT | Increased binding (126.3 ± 1.9%) |

These values indicate that the compound may have significant interactions with neurotransmitter systems that are critical in various neurological conditions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer effects through the inhibition of cell proliferation pathways. The mechanism involves the modulation of specific signaling pathways that are critical for cancer cell survival.

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of pyrrolidine compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases.

- Antithrombotic Activity : In vivo studies on related compounds have shown promise in reducing thrombus formation without significantly increasing bleeding times, indicating a favorable safety profile for cardiovascular applications.

Research Applications

The compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting neurological disorders.

- Pharmacology : Investigated for its role in modulating neurotransmitter systems, which could lead to new treatments for depression and anxiety.

- Chemical Synthesis : Used as a building block in synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride, and how can purity be optimized?

- Methodological Answer :

- Synthesis : Adapt protocols from structurally related phenylacetate derivatives, such as refluxing equimolar amounts of 3-pyrrolidinylmethanol and 2-phenylacetic acid in anhydrous dichloromethane with a coupling agent (e.g., DCC/DMAP). Hydrochloride salt formation can be achieved via HCl gas bubbling in ethyl acetate .

- Purification : Use recrystallization in ethanol-water (1:1 v/v) to isolate high-purity crystals. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Validation : Confirm molecular identity using ESI-MS (expected [M+H]+: 306.3) and elemental analysis (C, H, N within ±0.3% theoretical) .

Q. What are the key physicochemical properties of this compound under standard laboratory conditions?

- Methodological Answer :

- Experimental Determination :

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., hydrolysis of ester linkage) .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC-UV : Use a reverse-phase C18 column (250 × 4.6 mm, 5 µm), mobile phase 10 mM ammonium acetate (pH 4.5):acetonitrile (70:30), flow rate 1.0 mL/min, detection at 254 nm .

- LC-MS/MS : For trace analysis, employ MRM transitions m/z 306.3 → 154.1 (collision energy 20 eV) with a LOD of 0.1 ng/mL .

- Validation : Assess linearity (R² > 0.99), intraday/interday precision (RSD < 5%), and recovery (>95%) per ICH guidelines .

Advanced Research Questions

Q. How can X-ray crystallography and NMR resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystallography : Grow single crystals via slow evaporation in ethanol/water. Solve structure using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL-2018. Analyze hydrogen-bonding networks (e.g., amine-Cl interactions) .

- NMR : Assign peaks using ¹H-¹H COSY and HSQC (DMSO-d6, 600 MHz). Key signals: δ 3.2–3.5 ppm (pyrrolidine CH₂), δ 7.3–7.5 ppm (phenyl protons), δ 4.8 ppm (ester CH₂) .

- Contradictions : Compare experimental data with computational models (DFT/B3LYP/6-31G**) to resolve discrepancies in stereochemistry .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

- Methodological Answer :

- Target Prediction : Use molecular docking (AutoDock Vina) against acetylcholine receptors (e.g., mAChR M3) due to structural similarity to cyclopentolate HCl, a known antimuscarinic .

- Functional Assays : Test receptor binding via radioligand displacement (³H-QNB for mAChR) in CHO-K1 cells. Validate with calcium flux assays (IC₅₀ determination) .

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via UPLC-QTOF (e.g., hydroxylation at pyrrolidine ring) .

Q. How should researchers address inconsistencies in reported solubility and stability data for this compound?

- Methodological Answer :

- Systematic Studies :

Solubility : Measure in buffered solutions (pH 1.2–7.4) using USP rotating paddle method (50 rpm, 37°C) .

Degradation Pathways : Perform stress testing (oxidative: 3% H₂O₂; thermal: 60°C; photolytic: ICH Q1B) with LC-MS identification of degradants .

- Data Harmonization : Cross-validate results with orthogonal methods (e.g., NMR for hydrolytic stability vs. HPLC) and publish raw datasets for transparency .

Q. What strategies optimize the compound’s bioavailability in preclinical models?

- Methodological Answer :

- Formulation : Develop nanoemulsions (e.g., Miglyol 812/Tween 80) for enhanced ocular penetration, referencing cyclopentolate HCl ophthalmic formulations .

- Permeability : Use Caco-2 monolayers to assess Papp values. Apply permeability enhancers (e.g., sodium taurocholate) if Papp < 1 × 10⁻⁶ cm/s .

- PK/PD Modeling : Conduct dose-ranging studies in Sprague-Dawley rats (IV/PO routes) with non-compartmental analysis (WinNonlin) to correlate exposure with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.